![molecular formula C8H12N6O B12919632 5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 6324-90-9](/img/structure/B12919632.png)
5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its antiproliferative activity against various cancer cell lines.
Neuroprotection: Some derivatives of triazolopyrimidine have been evaluated for their neuroprotective and anti-neuroinflammatory properties.
Antimicrobial Activity: The compound and its derivatives have potential antimicrobial properties, making them useful in developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspase-9 and caspase-3, upregulation of pro-apoptotic proteins like Bax and Bak, and downregulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-butyl-3H-[1,2,4]triazolo[4,3-b]pyrimidin-7(6H)-one
- 5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-b]pyrimidin-7(6H)-one
- 5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-c]pyrimidin-7(6H)-one
Uniqueness
5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for anticancer drug development .
Properties
CAS No. |
6324-90-9 |
|---|---|
Molecular Formula |
C8H12N6O |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
5-amino-3-butyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H12N6O/c1-2-3-4-14-6-5(12-13-14)7(15)11-8(9)10-6/h2-4H2,1H3,(H3,9,10,11,15) |
InChI Key |
XYJUGNICUOETFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC(=N2)N)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


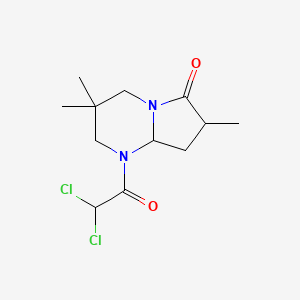

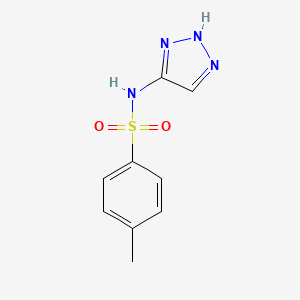
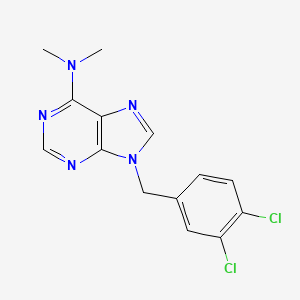
![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)
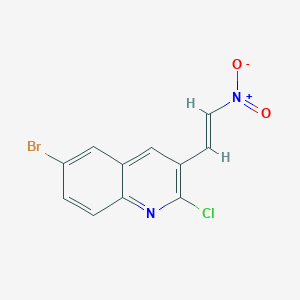
![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)
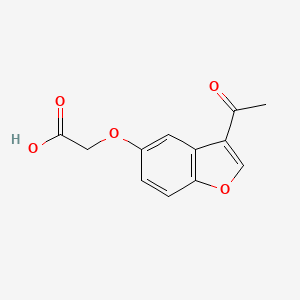
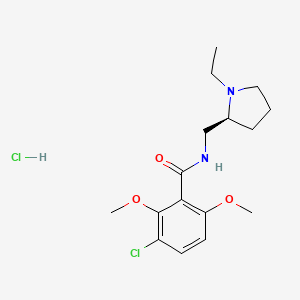
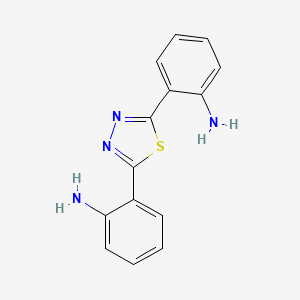


![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
